molecular formula C15H17NO2 B1599778 1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid CAS No. 813426-13-0

1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid

Cat. No. B1599778
M. Wt: 243.3 g/mol
InChI Key: UJGOKTVNHDTZTN-UHFFFAOYSA-N
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Description

“1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent2ene]-3’-carboxylic acid” is a chemical compound with the molecular formula C15H17NO2 . It has an average mass of 243.301 Da and a monoisotopic mass of 243.125931 Da . This compound is fascinating due to its unique structure, which opens doors for diverse applications, ranging from drug discovery to material science.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 22 novel erythrina derivatives were synthesized to explore novel PARP-1 inhibitors . The synthesis involved the use of lithium aluminum hydride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound is unique, featuring a spiro[benzo[b]azepine-4,1-cyclopent2ene] core . This unique structure is of interest in the field of medicinal chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving “1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent2ene]-3’-carboxylic acid” are not available in the retrieved results, similar compounds have been studied for their reactivity . For instance, novel erythrina derivatives were evaluated for their antitumor activities against four human cancer cell lines .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Intramolecular Cyclization : gem-Benzylaminoallylcyclohexane, when treated with sulfuric acid, is converted to spiro[tetrahydrobenz-2-azepine-3-cyclohexane]. This transformation demonstrates the potential of these compounds in complex chemical syntheses (Varlamov et al., 2013).
  • Synthesis of Substituted and Condensed Tetrahydrospiro Compounds : Substitution of the nitrile group in certain derivatives leads to the formation of tetrahydrospiro compounds with potential applications in creating novel chemical structures (Varlamov et al., 2005).

Novel Compounds and Structural Studies

  • Synthesis of Novel Compounds : N-Boc-1,2,3,5-tetrahydro spiro [benzo [c] azepine-4,2-piperidine] was synthesized from 1-Boc-piperidine-2-carboxylic acid metyl ester and 2-bromomethyl- benzonitrile, showcasing the potential of these compounds in the synthesis of new chemical structures (Wang Qian-y, 2015).
  • Functionalized Benzazepines : The study of the chemical transformation of the 1,2,4,5‐tetrahydrospiro‐[3H‐2‐benzazepine-3,1′-cycloalkanes] revealed regioselective reactions on the phenyl ring, indicating their utility in targeted chemical modifications (Kouznetsov et al., 1997).

Pharmacological Applications

  • Potential Antimicrobial Activities : Some spiroheterocyclic derivatives, such as spirothiazolopyranopyrazoles, have been identified for their antimicrobial activities, suggesting the potential use of tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid derivatives in pharmaceutical research (Al-Ahmadi, 1997).

properties

IUPAC Name

spiro[1,2,3,5-tetrahydro-1-benzazepine-4,3'-cyclopentene]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14(18)12-5-6-15(10-12)7-8-16-13-4-2-1-3-11(13)9-15/h1-4,10,16H,5-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGOKTVNHDTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC3=CC=CC=C3C2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461992
Record name 1,2,3,5-Tetrahydrospiro[1-benzazepine-4,1'-cyclopent[2]ene]-3'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid

CAS RN

813426-13-0
Record name 1,2,3,5-Tetrahydrospiro[1-benzazepine-4,1'-cyclopent[2]ene]-3'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Reactant of Route 2
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Reactant of Route 3
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Reactant of Route 4
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Reactant of Route 5
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid
Reactant of Route 6
1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid

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